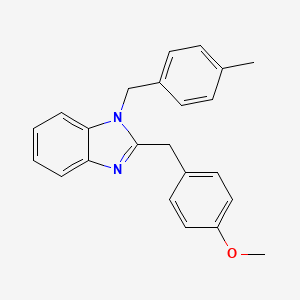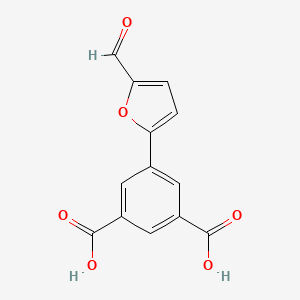![molecular formula C20H18O5 B5714232 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5714232.png)
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one, also known as Coumarin 30, is a chemical compound that belongs to the family of coumarins. Coumarins are a class of organic compounds that are widely used in the pharmaceutical industry due to their diverse biological activities. Coumarin 30 has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food industry.
Mécanisme D'action
The mechanism of action of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one 30 is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes, such as cyclooxygenase, lipoxygenase, and xanthine oxidase. It has also been found to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one 30 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, protect against oxidative stress, inhibit blood clotting, induce apoptosis in cancer cells, and inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one 30 in lab experiments is its diverse range of biological activities. It can be used in various assays to study the effects of different compounds on inflammation, oxidative stress, blood clotting, and cancer cell growth. However, one of the limitations of using 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one 30 is its potential toxicity at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound in the lab.
Orientations Futures
There are several future directions for the research on 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one 30. One potential direction is to study its potential use as a therapeutic agent for various diseases, such as cancer, cardiovascular diseases, and inflammatory disorders. Another direction is to develop new synthetic methods for the production of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one 30 and its derivatives. Additionally, the development of new assays to study the biological activities of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one 30 could lead to the discovery of new applications for this compound.
Méthodes De Synthèse
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one 30 can be synthesized using several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. The Pechmann condensation is the most commonly used method for the synthesis of coumarins. It involves the reaction of phenols with β-ketoesters in the presence of a catalyst, such as sulfuric acid. The Knoevenagel condensation involves the reaction of aldehydes with active methylene compounds, such as malonates, in the presence of a base, such as piperidine. The Perkin reaction involves the reaction of an aromatic aldehyde with an acid anhydride in the presence of a base, such as pyridine.
Applications De Recherche Scientifique
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one 30 has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticoagulant, antitumor, and antimicrobial activities. 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one 30 has also been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and iron.
Propriétés
IUPAC Name |
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-13(2)20(22)25-19-10-16(8-9-17(12)19)24-11-18(21)14-4-6-15(23-3)7-5-14/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGTVVJDDWUDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5714155.png)

![N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5714163.png)
![N-{[(2-phenylethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5714170.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5714194.png)
![1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5714207.png)




![1,3-dimethyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714234.png)
![ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5714244.png)
